molecular formula C11H16N6 B1446113 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1446113
CAS No.: 1955515-15-7
M. Wt: 232.29 g/mol
InChI Key: JXOKSASWVIGQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of imidates and hydrazides, which undergo cyclization with esters of fluorinated acids or activated carbonyl compounds .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using commercially available and cost-effective reagents. The process involves multigram synthesis starting from non-expensive reagents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and triazole ring participate in nucleophilic substitution reactions. For example:

  • Piperazine alkylation : The secondary amines in the piperazine ring react with alkyl halides or acylating agents.

  • Triazole ring substitution : The electron-deficient triazole ring undergoes substitution at C-3 or C-8 positions under acidic/basic conditions .

Reaction Type Conditions Outcome
Alkylation of PiperazineR-X (alkyl halide), DIPEA, DMFFormation of N-alkylated piperazine derivatives (e.g., tertiary amines) .
AcylationAcCl, CH₂Cl₂, RTPiperazine N-acylation to form amides .

Key Finding : Piperazine derivatives of triazolopyrazines show enhanced solubility and binding affinity in medicinal applications .

Oxidation and Reduction

The ethyl group at C-3 and pyrazine ring are susceptible to redox reactions:

  • Ethyl group oxidation : Catalyzed by KMnO₄ or CrO₃ to form carboxylic acids.

  • Pyrazine ring reduction : Hydrogenation with Pd/C yields dihydro derivatives .

Reaction Reagents/Conditions Product
Ethyl → Carboxylic AcidKMnO₄, H₂O, Δ3-Carboxy-triazolopyrazine .
Pyrazine Ring HydrogenationH₂ (1 atm), Pd/C, MeOHDihydrotriazolopyrazine (improved stability).

Note : Oxidation of the ethyl group is critical for generating polar metabolites in pharmacokinetic studies .

Cyclization and Ring-Opening

The fused triazole-pyrazine system undergoes cyclization with electrophiles or ring-opening under harsh conditions:

  • Cyclization : Reaction with dicarbonyl compounds forms larger heterocycles (e.g., quinoxalines) .

  • Ring-opening : Strong acids (e.g., HCl, HNO₃) cleave the pyrazine ring .

Process Conditions Application
CyclizationGlyoxal, EtOH, refluxTriazoloquinoxaline derivatives .
Acidic Ring-opening6M HCl, 100°CPyrazine degradation to amine fragments .

Research Insight : Cyclization products exhibit fluorescence properties, useful in sensor development .

Metal Coordination

The nitrogen-rich structure acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺):

Metal Coordination Site Application
Cu²⁺Triazole N1 and pyrazine N4Catalysis in cross-coupling reactions.
Fe³⁺Piperazine aminesMagnetic resonance imaging (MRI) contrast agents .

Theoretical Study : DFT calculations confirm preferential binding at triazole N1 due to higher electron density .

Functionalization at C-6

Electrophilic aromatic substitution (EAS) at C-6 is feasible due to the pyrazine ring’s electron deficiency:

Reaction Reagents Product
NitrationHNO₃, H₂SO₄, 0°C6-Nitro-triazolopyrazine .
HalogenationBr₂, FeBr₃6-Bromo derivative (precursor for Suzuki coupling) .

Synthetic Utility : C-6 functionalization expands bioactivity, as seen in c-Met kinase inhibitors .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of triazolo-pyrazines exhibit antidepressant-like effects in animal models. The presence of the piperazine group is thought to enhance binding affinity to serotonin receptors, which are critical targets in depression treatment.

Anticancer Properties

Research has shown that compounds similar to 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study 1: Antidepressant Activity Assessment

A study published in Neurobiology of Disease evaluated the antidepressant effects of triazolo-pyrazine derivatives in mice. The results indicated that these compounds significantly reduced depressive-like behavior compared to controls, suggesting potential for further development as antidepressants .

Case Study 2: Anticancer Effects on Breast Cancer Cells

In vitro studies conducted on MCF-7 breast cancer cells showed that this compound induced apoptosis and inhibited cell growth at micromolar concentrations. This highlights its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantReduces depressive-like behavior in mice
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against various pathogens

Biological Activity

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolopyrazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its effects on various biochemical pathways. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N6
  • CAS Number : 1955515-15-7
  • Molecular Weight : 232.29 g/mol

The structure features a piperazine ring attached to a triazolopyrazine core, which is critical for its biological activity.

Target Kinases

The primary targets of this compound include:

  • c-Met Kinase : A receptor tyrosine kinase involved in cell proliferation and survival.
  • VEGFR-2 Kinase : A key player in angiogenesis.

Mode of Action

The compound inhibits the activities of c-Met and VEGFR-2 kinases, leading to the disruption of signaling pathways that promote tumor growth and vascularization. This inhibition was confirmed through Western blot analyses demonstrating reduced phosphorylation levels in treated cell lines.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines:

Cell Line IC50 (µM)
A5495.2
MCF-76.8
HeLa4.9

These values suggest that the compound effectively inhibits cancer cell growth at low concentrations.

Antibacterial and Antifungal Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Furthermore, some derivatives have demonstrated antifungal activity against common pathogens such as Candida albicans.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on non-small cell lung cancer (NSCLC) cells revealed that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry to assess changes in cell cycle distribution and apoptosis markers.

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was correlated with decreased levels of c-Met and VEGFR signaling pathways.

Pharmacokinetics

The pharmacokinetic profile indicates low hemolytic toxicity, making it a favorable candidate for further development. The compound shows good solubility in aqueous solutions, which is essential for bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing substituents at positions 3 and 8 of [1,2,4]triazolo[4,3-a]pyrazine derivatives?

The synthesis of triazolopyrazine derivatives typically involves cyclization of substituted pyrazine precursors. Key methods include:

  • Position 3 Modification : Use of carbonyl reagents (e.g., ortho-esters, anhydrides) to cyclize 2-chloro-3-hydrazinopyrazine intermediates. For example, 3-ethyl substituents can be introduced via alkylation with ethyl carbonates or ethyl halides under acidic conditions .
  • Position 8 Modification : Piperazine groups are introduced via nucleophilic substitution of 8-chloro intermediates. For instance, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine reacts with piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Table 1: Comparison of Synthetic Methods

PositionReagent/ConditionsYield RangeKey Reference
3 (Ethyl)Ethyl chloroformate, reflux in acetic acid60–75%
8 (Piperazinyl)Piperazine in DMF, 90°C50–68%

Q. What analytical methods are recommended for quantifying triazolopyrazine derivatives and controlling impurities?

  • Quantitative Titration : Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid/acetic anhydride (e.g., for 7-(4-fluorobenzyl)-3-thioxo derivatives). Uncertainty is minimized by ensuring 80 ± 10% burette volume usage during titration .
  • Impurity Profiling : HPLC with C18 columns and UV detection (254 nm) identifies impurities like unreacted hydrazinopyrazine (Impurity A) and oxidation byproducts (Impurity B). Total impurities should not exceed 0.5% .

Table 2: Impurity Limits in 3-Thioxo Derivatives

ImpuritySourceAcceptable Limit
AUnreacted hydrazinopyrazine≤0.2%
BOxidation byproduct≤0.3%

Advanced Research Questions

Q. How can researchers address low yields in N7-alkylation during triazolopyrazine synthesis?

Low yields in N7-alkylation often arise from steric hindrance or competing side reactions. Strategies include:

  • Alternative Alkylating Agents : Use of benzyl chlorides or trifluoromethylating reagents (e.g., CF₃SO₂Na) under phase-transfer conditions to improve regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 h to 2 h) and improves yields by 15–20% in cyclization steps .

Example : Microwave irradiation (150°C, 300 W) of ethyl 2-amino-2-thioxoacetate with benzylhydrazine achieved 85% yield in cyclization .

Q. How do structural modifications at position 3 impact biological activity in triazolopyrazine derivatives?

Substituents at position 3 significantly modulate receptor binding and pharmacokinetics:

  • Antimicrobial Activity : 3-Thioxo derivatives exhibit MICs of 12.5 µg/mL against gram-negative bacteria, while 3-trifluoromethyl analogs show reduced potency .
  • Kinase Inhibition : 3-Cyclopropyl derivatives (e.g., dual c-Met/VEGFR-2 inhibitors) demonstrate IC₅₀ values <100 nM in A549 lung cancer cells, attributed to enhanced hydrophobic interactions .

Table 3: Biological Activity vs. Substituent

SubstituentTargetIC₅₀/MIC
3-ThioxoGram-negative bacteria12.5 µg/mL
3-Trifluoromethylc-Met kinase89 nM

Q. What methodologies resolve contradictions in reported antimicrobial efficacy across triazolopyrazine derivatives?

Discrepancies in MIC values often arise from assay conditions or impurity profiles. Best practices include:

  • Standardized Screening : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays to ensure reproducibility .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects. For example, 3-ethyl derivatives show higher metabolic stability than 3-thioxo analogs, explaining divergent in vivo results .

Q. How are dual c-Met/VEGFR-2 inhibitors designed using triazolopyrazine scaffolds?

Structure-activity relationship (SAR) studies guide rational design:

  • Core Optimization : The triazolopyrazine ring provides a planar structure for ATP-binding pocket interactions.
  • Substituent Engineering : A 4-oxo-pyridazinone moiety at position 8 enhances selectivity for c-Met/VEGFR-2 (IC₅₀: 32 nM and 47 nM, respectively) by forming hydrogen bonds with kinase hinge regions .

Figure 1 : Proposed binding mode of 3-ethyl-8-(piperazin-1-yl) derivative in c-Met kinase (based on molecular docking ).

Q. What strategies mitigate nitrosamine impurity formation in triazolopyrazine APIs?

Nitrosamines (e.g., 7-nitroso derivatives) arise from residual amines and nitrosating agents. Mitigation includes:

  • Process Controls : Limit secondary amine content (<10 ppm) in starting materials .
  • Additive Screening : Ascorbic acid (1% w/w) reduces nitroso formation by 90% during storage .

Q. How is regioselectivity achieved in palladium-catalyzed arylations of triazolopyrazine hydrazides?

Chemoselective monoarylation at the terminal hydrazide nitrogen is achieved using:

  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) suppress bis-arylation .
  • Solvent Effects : Dioxane enhances Pd(0) catalytic activity, yielding >80% mono-arylated products .

Properties

IUPAC Name

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOKSASWVIGQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.